![molecular formula C12H14F2N2O2 B1393024 2-(diethoxymethyl)-5,6-difluoro-1H-benzo[d]imidazole CAS No. 958863-36-0](/img/structure/B1393024.png)
2-(diethoxymethyl)-5,6-difluoro-1H-benzo[d]imidazole
Overview
Description
Imidazole is an organic compound with the formula C3N2H4. It is a white or colorless solid that is soluble in water, producing a mildly alkaline solution . Imidazole is a structure that, despite being small, has a unique chemical complexity .
Synthesis Analysis
Imidazole was first synthesized by Heinrich Debus in 1858, and its synthesis started from the use of glyoxal and formaldehyde in ammonia . There have been recent advances in the regiocontrolled synthesis of substituted imidazoles .
Molecular Structure Analysis
Imidazole is a five-membered ring with two non-adjacent nitrogen atoms. It has two equivalent tautomeric forms due to the presence of two nitrogen atoms in the backbone structure .
Chemical Reactions Analysis
Imidazole plays an important role in biochemical processes because of its special acid–base characteristics . It is included in chemical sciences, biological sciences, and materials science, and used as a catalyst in compound synthesis .
Physical And Chemical Properties Analysis
Imidazole is a water-soluble compound . It is a nucleus that is very practical and versatile in its construction/functionalization and can be considered a rich source of chemical diversity .
Scientific Research Applications
Medicinal Chemistry
Imidazole derivatives are commonly used in medicinal chemistry due to their therapeutic properties. They have been found to possess antifungal, antibacterial, and antiparasitic activities. Additionally, these compounds have shown promise as anticancer agents by targeting specific pathways involved in cancer cell growth and survival .
Synthetic Organic Chemistry
In synthetic organic chemistry, imidazoles serve as key intermediates for the synthesis of various complex molecules. Their unique structure allows for regiocontrolled synthesis, enabling the creation of diverse molecules with specific functional properties .
Mechanism of Action
Target of Action
Imidazole derivatives are known to interact with a variety of therapeutic targets due to their structural features and electron-rich environment .
Mode of Action
Imidazole compounds generally interact with their targets, leading to changes in the biological system. The nature of these interactions and the resulting changes depend on the specific structure of the imidazole derivative .
Biochemical Pathways
Imidazole compounds are known to influence a variety of biochemical pathways, with the specific pathways and downstream effects depending on the structure of the imidazole derivative .
Result of Action
The effects of imidazole compounds can vary widely, depending on their specific structure and the biological system in which they are acting .
Action Environment
Environmental factors can significantly impact the action of a compound, influencing how it interacts with its targets and the overall efficacy of the compound .
Safety and Hazards
Future Directions
The interest and importance of imidazole-containing analogs in the field of medicinal chemistry is remarkable, and the understanding from the development of the first blockbuster drug cimetidine explores all the chemical and biological concepts of imidazole in the context of research and development of new drugs .
properties
IUPAC Name |
2-(diethoxymethyl)-5,6-difluoro-1H-benzimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F2N2O2/c1-3-17-12(18-4-2)11-15-9-5-7(13)8(14)6-10(9)16-11/h5-6,12H,3-4H2,1-2H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEFHJKBXMQKJMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C1=NC2=CC(=C(C=C2N1)F)F)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00680543 | |
Record name | 2-(Diethoxymethyl)-5,6-difluoro-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00680543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(diethoxymethyl)-5,6-difluoro-1H-benzo[d]imidazole | |
CAS RN |
958863-36-0 | |
Record name | 2-(Diethoxymethyl)-5,6-difluoro-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00680543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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